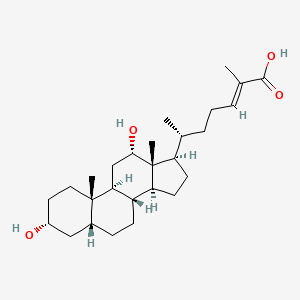![molecular formula C30H25NO6 B13432933 Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It may be used in the development of biologically active molecules or as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can influence the compound’s behavior in biological systems or its reactivity in chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Methoxycarbonylphenylboronic acid: Used in similar coupling reactions and has comparable structural features.
Methyl 4-aminobenzoate: Shares some functional groups and is used in organic synthesis.
Uniqueness
Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate is unique due to its combination of multiple aromatic rings and functional groups, which provide a versatile platform for various chemical modifications and applications
Properties
Molecular Formula |
C30H25NO6 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C30H25NO6/c1-35-28(32)21-10-4-18(5-11-21)24-16-25(19-6-12-22(13-7-19)29(33)36-2)27(31)26(17-24)20-8-14-23(15-9-20)30(34)37-3/h4-17H,31H2,1-3H3 |
InChI Key |
NLBYGYWZRQWVFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)OC)N)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


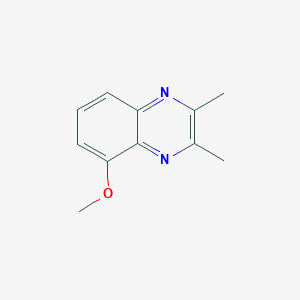

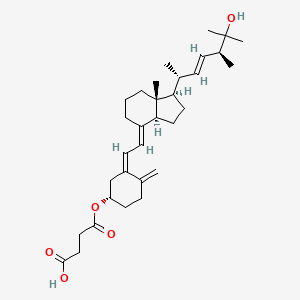

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
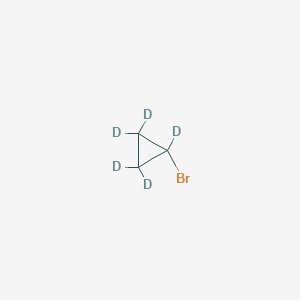
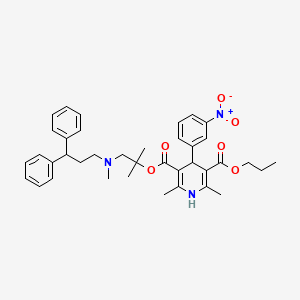
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)




